2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
CAS No.: 1333700-10-9
Cat. No.: VC3005012
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333700-10-9 |
|---|---|
| Molecular Formula | C10H13Cl2N |
| Molecular Weight | 218.12 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN.ClH/c1-10(6-9(10)12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
| Standard InChI Key | HVCUHGPVMDZXTA-UHFFFAOYSA-N |
| SMILES | CC1(CC1N)C2=CC=CC=C2Cl.Cl |
| Canonical SMILES | CC1(CC1N)C2=CC=CC=C2Cl.Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
The molecular structure of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride consists of a cyclopropane ring substituted with a primary amine at position 1, while position 2 contains both a 2-chlorophenyl group and a methyl substituent. The hydrochloride counterion enhances the compound's stability and water solubility compared to the free base form.
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 1333700-10-9 |
| Molecular Formula | C₁₀H₁₃Cl₂N |
| Molecular Weight | 218.12-218.13 g/mol |
| Appearance | Powder |
| Storage Temperature | 4°C (short term), -20°C (long term) |
| MDL Number | MFCD19982397 |
| PubChem CID | 53621870 |
The compound appears as a powder and requires controlled temperature conditions for storage to maintain its stability and integrity .
Structural Identifiers
For precise chemical identification and database searching, 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride can be represented through various standardized chemical identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(2-chlorophenyl)-2-methylcyclopropan-1-amine; hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN.ClH/c1-10(6-9(10)12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
| InChI Key | HVCUHGPVMDZXTA-UHFFFAOYSA-N |
| SMILES | CC1(CC1N)C2=CC=CC=C2Cl.Cl |
These identifiers provide unique digital representations of the chemical structure, facilitating precise identification and cross-referencing across chemical databases and literature .
Comparison with Related Compounds
2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride belongs to a broader family of substituted cyclopropylamines. Several structurally related compounds can provide context for understanding its properties and potential applications:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride | 1333700-10-9 | C₁₀H₁₃Cl₂N | 218.12 | Reference compound |
| 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride | 1803599-51-0 | C₁₀H₁₂ClF₂N | 219.66 | Contains 2,4-difluorophenyl instead of 2-chlorophenyl |
| [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride | - | C₁₀H₁₃Cl₂N | ~181.66 | Different connectivity of the chlorophenyl group |
| 2-(3,4-difluorophenyl)cyclopropan-1-amine | - | C₉H₉F₂N | - | Contains 3,4-difluorophenyl and lacks the methyl group |
These structural analogs share the cyclopropylamine core but differ in the nature and position of substituents, which likely results in distinct chemical and biological properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume